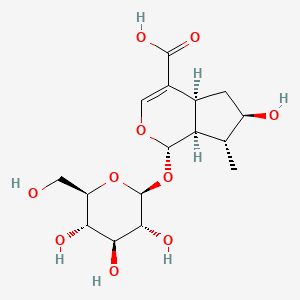
7-Epiloganic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Epiloganic acid is a terpene glycoside.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
7-Epiloganic acid serves as a precursor in the synthesis of several bioactive compounds, particularly other iridoid glycosides. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of complex molecules used in pharmaceuticals.
- Synthesis of Oleuropein : this compound is integral in the biosynthetic pathway leading to oleuropein, a compound known for its health benefits. The conversion process involves several intermediates, including deoxyloganic acid and ligustroside .
Biological Applications
Research indicates that this compound plays a significant role in plant metabolism and defense mechanisms. It is involved in the production of secondary metabolites that contribute to the plant's resilience against environmental stressors.
- Metabolic Pathways : Studies have shown that this compound is part of metabolic pathways that produce various phytochemicals, enhancing the plant's defensive capabilities against herbivores and pathogens .
Medicinal Applications
The medicinal properties of this compound are being actively researched, with findings suggesting multiple health benefits:
- Anti-inflammatory Properties : Research has demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing oxidative stress .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal integrity .
- Hepatoprotective Activity : Studies suggest that this compound can decrease lipid peroxidation and enhance antioxidant enzyme activity, contributing to liver protection against damage.
Industrial Applications
In the industrial sector, this compound is utilized in developing natural health products and pharmaceuticals. Its bioactive properties make it an attractive candidate for formulating dietary supplements aimed at promoting health and wellness.
Data Table: Summary of Research Findings on this compound
Case Studies
- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal damage induced by oxidative stress, suggesting its potential as a neuroprotective agent.
- Hepatoprotective Effects in Rats : In a controlled trial involving Sprague Dawley rats, treatment with this compound showed marked improvement in liver function tests compared to untreated controls, indicating its protective effects against hepatotoxicity .
- Plant Metabolism Research : Investigations into Catharanthus roseus revealed that this compound is crucial for synthesizing secondary metabolites involved in plant defense mechanisms, emphasizing its importance in agricultural biotechnology .
Eigenschaften
Molekularformel |
C16H24O10 |
|---|---|
Molekulargewicht |
376.36 g/mol |
IUPAC-Name |
(1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8+,9+,10+,11+,12-,13+,15-,16-/m0/s1 |
InChI-Schlüssel |
JNNGEAWILNVFFD-DXNVVGTLSA-N |
SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















